4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene
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Overview
Description
4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, a cyclopropylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(cyclopropylmethyl)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(cyclopropylmethyl)-2-methylphenol, 1-(cyclopropylmethyl)-2-methylbenzylamine, etc.
Oxidation: Formation of 4-bromo-1-(cyclopropylmethyl)-2-methylbenzoic acid.
Reduction: Formation of 1-(cyclopropylmethyl)-2-methylbenzene.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and cyclopropylmethyl group can play crucial roles in binding interactions and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(cyclopropylmethyl)benzene
- 4-Bromo-2-methylbenzene
- 1-(Cyclopropylmethyl)-2-methylbenzene
Uniqueness
4-Bromo-1-(cyclopropylmethyl)-2-methylbenzene is unique due to the presence of both a cyclopropylmethyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications and synthetic pathways.
Properties
Molecular Formula |
C11H13Br |
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Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H13Br/c1-8-6-11(12)5-4-10(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
OZHYJMQTXILTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC2CC2 |
Origin of Product |
United States |
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